
6-ブロモ-2,3-ジフルオロフェニルアセトニトリル
概要
説明
6-Bromo-2,3-difluorophenylacetonitrile: is an organic compound with the molecular formula C8H4BrF2N . It is characterized by the presence of bromine, fluorine, and a nitrile group attached to a phenyl ring. This compound is often used in various chemical syntheses and research applications due to its unique chemical properties .
科学的研究の応用
Chemistry: 6-Bromo-2,3-difluorophenylacetonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated phenylacetonitriles on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules .
Industry: Industrially, 6-Bromo-2,3-difluorophenylacetonitrile is utilized in the production of specialty chemicals and materials, including polymers and advanced materials .
作用機序
Target of Action
This compound is often used in chemical synthesis, particularly in Suzuki–Miyaura coupling reactions .
Mode of Action
In Suzuki–Miyaura coupling reactions, it can act as a boron reagent, contributing to the formation of carbon-carbon bonds .
Biochemical Pathways
Its primary use is in the synthesis of other compounds, which may have biological activity .
Result of Action
The result of the action of 6-Bromo-2,3-difluorophenylacetonitrile is the formation of new compounds through chemical reactions, such as the Suzuki–Miyaura coupling .
Action Environment
The efficacy and stability of 6-Bromo-2,3-difluorophenylacetonitrile are influenced by various environmental factors such as temperature, pH, and the presence of other chemicals . These factors can affect the efficiency of the reactions in which this compound is used .
生化学分析
Biochemical Properties
6-Bromo-2,3-difluorophenylacetonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit certain enzymes, thereby affecting the biochemical pathways in which these enzymes are involved. For instance, it can interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of 6-Bromo-2,3-difluorophenylacetonitrile to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.
Cellular Effects
The effects of 6-Bromo-2,3-difluorophenylacetonitrile on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, 6-Bromo-2,3-difluorophenylacetonitrile can modulate the expression of genes involved in apoptosis, thereby influencing cell survival and death.
Molecular Mechanism
At the molecular level, 6-Bromo-2,3-difluorophenylacetonitrile exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, 6-Bromo-2,3-difluorophenylacetonitrile can inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction pathways . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 6-Bromo-2,3-difluorophenylacetonitrile can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that 6-Bromo-2,3-difluorophenylacetonitrile is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound can lead to alterations in cellular metabolism and function, which are important considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 6-Bromo-2,3-difluorophenylacetonitrile vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of 6-Bromo-2,3-difluorophenylacetonitrile have been associated with toxic effects, such as liver damage and oxidative stress . It is crucial to determine the appropriate dosage to avoid adverse effects while achieving the desired biochemical outcomes.
Metabolic Pathways
6-Bromo-2,3-difluorophenylacetonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by inhibiting or modulating the activity of key enzymes in these pathways . For instance, its interaction with cytochrome P450 enzymes can alter the metabolism of drugs and other substances, leading to changes in their pharmacokinetics and dynamics.
Transport and Distribution
The transport and distribution of 6-Bromo-2,3-difluorophenylacetonitrile within cells and tissues are critical for its biochemical effects. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, influencing its activity and function. The distribution of 6-Bromo-2,3-difluorophenylacetonitrile within tissues can also affect its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of 6-Bromo-2,3-difluorophenylacetonitrile is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of 6-Bromo-2,3-difluorophenylacetonitrile is crucial for elucidating its biochemical mechanisms and effects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,3-difluorophenylacetonitrile typically involves the bromination and fluorination of phenylacetonitrile derivatives. One common method includes the use of bromine and fluorine sources under controlled conditions to achieve the desired substitution on the phenyl ring .
Industrial Production Methods: Industrial production of 6-Bromo-2,3-difluorophenylacetonitrile may involve large-scale bromination and fluorination processes, utilizing specialized equipment to handle the reactive intermediates and ensure high purity of the final product .
化学反応の分析
Types of Reactions: 6-Bromo-2,3-difluorophenylacetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organometallic compounds (e.g., Grignard reagents) or nucleophiles (e.g., amines) are commonly used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are typically employed.
Major Products Formed:
Substitution Reactions: Products may include derivatives with different functional groups replacing the bromine or fluorine atoms.
Oxidation and Reduction Reactions: Products include amines or carboxylic acids derived from the nitrile group.
類似化合物との比較
- 4-Bromo-2,3-difluorophenol
- 5-Bromo-2,3-difluorophenol
- 2-Bromo-4,5-difluorophenol
Comparison: 6-Bromo-2,3-difluorophenylacetonitrile is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, along with a nitrile group. This combination of functional groups imparts distinct reactivity and properties compared to other similar compounds, making it valuable in specific synthetic and research applications .
特性
IUPAC Name |
2-(6-bromo-2,3-difluorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2N/c9-6-1-2-7(10)8(11)5(6)3-4-12/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFVGCCMEOSUQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)CC#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromopyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1380682.png)
![1-[4-Bromo-3-(trifluoromethyl)phenyl]cyclopropan-1-ol](/img/structure/B1380685.png)
![3-{[(Furan-2-yl)methyl]amino}pyridine-4-carboxylic acid](/img/structure/B1380686.png)
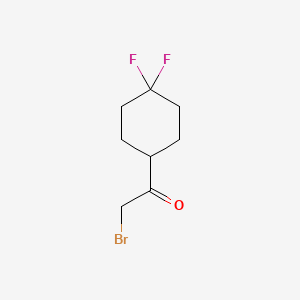
![[2-Chloro-4-(2,2-difluoroethoxy)phenyl]methanamine](/img/structure/B1380688.png)

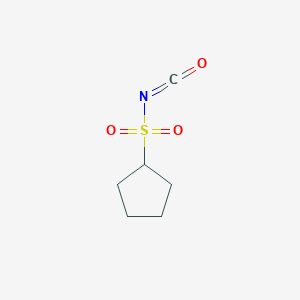

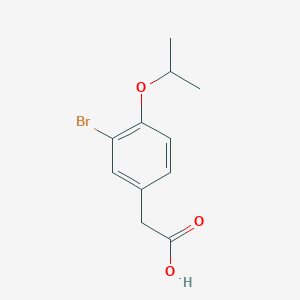
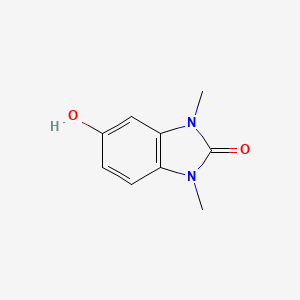
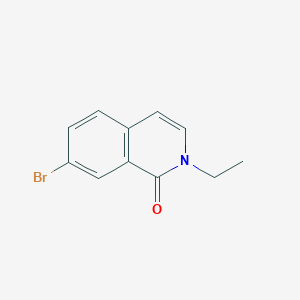
![tert-Butyl [3,4'-bipiperidine]-1'-carboxylate](/img/structure/B1380703.png)
![7-Bromo-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B1380704.png)
![3-Bromothieno[3,2-b]pyridine-2-carbaldehyde](/img/structure/B1380705.png)
